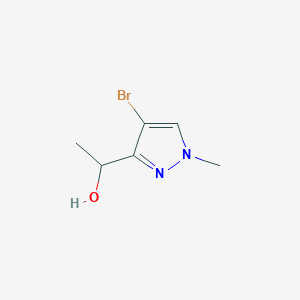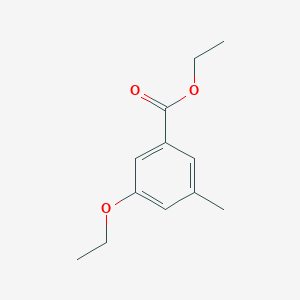
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ethanol moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with an appropriate ethanol derivative under controlled conditions . One common method includes the use of nitrogen-protected reaction systems, where 4-bromo-1-methyl-1H-pyrazole is reacted with ethanol in the presence of a solvent like toluene . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine and ethanol moieties play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanol moiety, making it less versatile in certain chemical reactions.
1-Methyl-4-bromopyrazole: Similar structure but without the ethanol group, affecting its reactivity and applications.
Imidazole derivatives: These compounds have a similar heterocyclic structure but differ in nitrogen positioning and substitution patterns, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYHKXZOBNGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1Br)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Azido(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B8238143.png)





![N-[3-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8238191.png)





